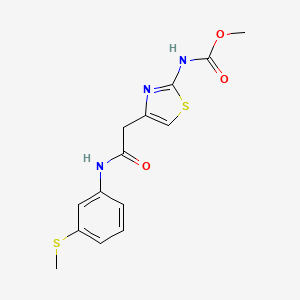

2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride" is a derivative of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are a class of compounds that have been studied for their potential as beta-adrenergic blocking agents. These compounds have shown significant potency in pharmacological studies, with some exhibiting cardioselective properties when tested in animal models .

Synthesis Analysis

The synthesis of related compounds involves the introduction of heterocyclic moieties either in the aryl or amidic groups. For instance, the synthesis of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols has been described, and these compounds have been found to be more potent than propranolol, a well-known beta-blocker . Additionally, the use of 2-amino-1-phenyl-propan-1,3-diol as a chiral auxiliary in the synthesis of cis 3-Phthalimido-4-styryl-2-azetidinones indicates the versatility of similar structures in asymmetric synthesis .

Molecular Structure Analysis

The conformational analysis of related 2-amino-propan-1-ol derivatives has been conducted using X-ray diffraction analysis. The studies revealed various crystalline structures and conformations, including hydrogen-bonded chains and rings, which are significant for understanding the molecular interactions and stability of these compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For example, the aminomethylation of certain phenylpropan-1-ones followed by reduction and reaction with Grignard reagents has been used to synthesize compounds with anticonvulsive and n-cholinolytic activities . This demonstrates the potential for chemical modification of the core structure to yield pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as IR, UV, and NMR. These studies have provided insights into the composition and structure of the synthesized compounds. Additionally, some of these compounds have been evaluated for their antimicrobial and antiradical activities, although they exhibited lower biological activities compared to certain types of beta-blockers .

Wissenschaftliche Forschungsanwendungen

Fluorescent Biomarkers

Bruno Ivo Pelizaro et al. (2019) investigated compounds similar to 2-Amino-2-(3-aminophenyl)propan-1-ol dihydrochloride for their potential as fluorescent biomarkers in biodiesel quality control. They examined the toxicity of these compounds across different biological models, concluding that they have low acute toxicity, suggesting their safe use in environmental exposure scenarios (Pelizaro et al., 2019).

Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines related to this compound and investigated their effectiveness as corrosion inhibitors for carbon steel. They found that these compounds can retard anodic dissolution of iron, thereby acting as anodic inhibitors (Gao et al., 2007).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Rzeszotarski et al. (1979) synthesized a series of compounds including variants of this compound to study their affinity to beta-1 and beta-2 adrenoceptors. Their research contributed to understanding the cardioselectivity of beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Catalysis and Transformation Reactions

Bernas et al. (2015) explored the transformation reaction of a compound similar to 2-Amino-2-(3-aminophenyl)propan-1-ol at high temperatures, investigating various catalysts. This study provides insight into the potential applications of such compounds in catalysis and synthesis of other chemicals (Bernas et al., 2015).

Anticancer and Antimicrobial Agents

Doraswamy & Ramana (2013) investigated the synthesis and characterization of substituted phenyl azetidines, including derivatives of 2-Amino-2-(3-aminophenyl)propan-1-ol, assessing their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-amino-2-(3-aminophenyl)propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-9(11,6-12)7-3-2-4-8(10)5-7;;/h2-5,12H,6,10-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFAGMXQYJPZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=CC=C1)N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)